molecular formula C15H12N2O B181045 2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- CAS No. 642-36-4

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-

Cat. No. B181045
CAS RN: 642-36-4
M. Wt: 236.27 g/mol
InChI Key: JAWYWGRTWUVTEN-UHFFFAOYSA-N
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Description

“2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-” is a chemical compound with the molecular formula C15H12N2O . It is also known as 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one . This compound is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-” consists of an imidazole ring substituted with two phenyl groups . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-” include a molecular weight of 236.27 Da . It has a density of 1.2±0.1 g/cm3, an index of refraction of 1.628, and a molar refractivity of 69.1±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

The synthesis of these compounds has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

  • Antibacterial and Antimycobacterial Activities : Imidazole derivatives have been reported to show antibacterial and antimycobacterial activities .

  • Anti-inflammatory Activities : These compounds can also be used in the treatment of inflammation .

  • Antitumor Activities : Certain imidazole derivatives have shown potential as antitumor agents .

  • Antidiabetic Activities : Some imidazole derivatives have been used in the treatment of diabetes .

  • Antioxidant Activities : Imidazole derivatives have been synthesized and evaluated for their antioxidant potential .

  • Anti-allergic Activities : Imidazole derivatives have been reported to show anti-allergic activities .

  • Antipyretic Activities : These compounds can also be used in the treatment of fever .

  • Antiviral Activities : Certain imidazole derivatives have shown potential as antiviral agents .

  • Anti-amoebic Activities : Some imidazole derivatives have been used in the treatment of amoebic infections .

  • Antihelmintic Activities : Imidazole derivatives have been synthesized and evaluated for their antihelmintic potential .

  • Antiprotozoal and Antibacterial Activities : These compounds have also been reported to have antiprotozoal and antibacterial activities .

properties

IUPAC Name

4,5-diphenyl-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWYWGRTWUVTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30982744
Record name 4,5-Diphenyl-1H-imidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-

CAS RN

642-36-4
Record name 642-36-4
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Record name 4,5-Diphenyl-1H-imidazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one
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